Strontium oxalate monohydrate
Overview
Description
Strontium oxalate monohydrate is a chemical compound with the formula SrC₂O₄·H₂O. It is a white, crystalline powder that is insoluble in water. This compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition. This compound can exist in various hydrated forms, and it is often used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium oxalate monohydrate can be synthesized by reacting strontium chloride with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{SrC}_2\text{O}_4 + 2\text{HCl} ] The resulting strontium oxalate is then filtered, washed, and dried to obtain the monohydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often precipitated from a solution containing strontium ions and oxalate ions, followed by filtration and drying .
Types of Reactions:
Decomposition: this compound decomposes upon heating to produce strontium oxide, carbon dioxide, and carbon monoxide: [ \text{SrC}_2\text{O}_4 \rightarrow \text{SrO} + \text{CO}_2 + \text{CO} ]
Solubility Reactions: Strontium oxalate is insoluble in acetic acid but soluble in mineral acids such as hydrochloric acid: [ \text{SrC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of strontium oxalate.
Hydrochloric Acid: Used to dissolve strontium oxalate in solubility reactions.
Major Products Formed:
Strontium Oxide: Formed during the decomposition of strontium oxalate.
Carbon Dioxide and Carbon Monoxide: Gaseous byproducts of the decomposition reaction.
Scientific Research Applications
Strontium oxalate monohydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and in the study of thermal decomposition processes.
Biology: Investigated for its role in biomineralization processes and its interaction with biological tissues.
Medicine: Studied for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of pyrotechnics, where it serves as a red flame colorant
Mechanism of Action
The mechanism by which strontium oxalate monohydrate exerts its effects is primarily through its decomposition and interaction with other compounds. Upon heating, it decomposes to form strontium oxide, which can further react with other substances. The molecular targets and pathways involved in its action are related to its ability to release strontium ions and oxalate ions, which can participate in various chemical reactions .
Comparison with Similar Compounds
Calcium Oxalate: Similar in structure and properties but contains calcium instead of strontium.
Barium Oxalate: Another similar compound that contains barium.
Magnesium Oxalate: Contains magnesium and shares similar chemical behavior.
Uniqueness: Strontium oxalate monohydrate is unique due to its specific use in pyrotechnics for producing red flames. Its thermal decomposition properties and solubility characteristics also distinguish it from other oxalates .
Properties
IUPAC Name |
strontium;oxalate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.H2O.Sr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUKVOYOCQDYEL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-36-7 | |
Record name | Strontium oxalate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STRONTIUM OXALATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ46WN78YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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